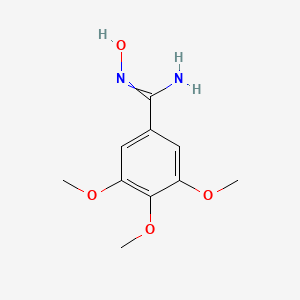

N-Hydroxy-3,4,5-trimethoxy-benzamidine

Übersicht

Beschreibung

“N-Hydroxy-3,4,5-trimethoxy-benzamidine” is a novel resveratrol analog . Resveratrol is an ingredient of wine that exhibits a broad spectrum of antiproliferative effects against human cancer cells . This compound was developed by introducing additional methoxyl groups to the resveratrol molecule .

Molecular Structure Analysis

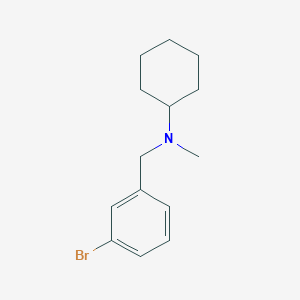

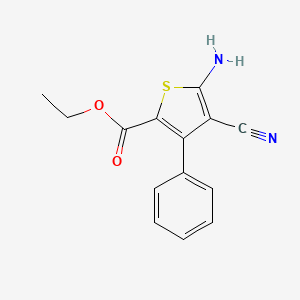

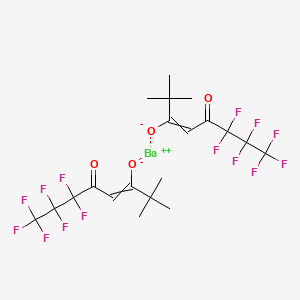

“N-Hydroxy-3,4,5-trimethoxy-benzamidine” contains a total of 30 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 amidine derivative, 1 primary amine (aliphatic), 1 hydroxyl group, and 3 ethers (aromatic) .Chemical Reactions Analysis

“N-Hydroxy-3,4,5-trimethoxy-benzamidine” has been found to inhibit ribonucleotide reductase (RR) in HL-60 human promyelocytic leukemia cells . RR is the key enzyme of de novo DNA synthesis . Incubation with this compound resulted in a significant depletion of intracellular dTTP and dATP pools .Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

KITC has shown promise as an anti-tumor agent. Researchers have designed and synthesized a series of 3’,4’,5’-trimethoxy flavonoid salicylate derivatives, including KITC, which were evaluated for biological activity . Notably, KITC exhibited higher potency than 5-Fu (a common chemotherapy drug) against HCT-116 cells. It inhibited colony formation and migration of these cancer cells. Additionally, KITC induced apoptosis in a concentration-dependent manner without affecting cell cycle progression. Potential pharmacophore targets include HIF-1α, tubulin, HK-2, and PFK. Tubulin, in particular, plays a crucial role in cancer therapy .

Anxiolytic Properties

While not extensively studied, derivatives of 3,4,5-trimethoxycinnamic acid (similar in structure to KITC) have been investigated for their anxiolytic effects. The elevated plus maze (EPM) test, commonly used to assess anxiety in rodents, could be a suitable model for exploring KITC’s anxiolytic potential .

Hepatic Insulin Sensitivity

In a different context, 3,4’,5-trimethoxy-trans-stilbene (a compound structurally related to KITC) has been studied for its effects on hepatic insulin sensitivity. Although not directly KITC, this research highlights the potential of trimethoxyphenyl moieties in modulating insulin-related pathways .

Apoptosis Induction

KITC has been investigated in HL-60 human promyelocytic leukemia cells. It was found to induce apoptosis, as determined by a Hoechst/propidium iodide double staining method. Additionally, cell cycle distribution was evaluated using flow cytometry .

Tubulin Binding

Given its structural similarity to flavonoids, KITC likely interacts with tubulin. Microtubule-targeting agents (MTAs) often exploit tubulin binding for cancer therapy. Incorporating the trimethoxyphenyl moiety into flavonoid scaffolds has been an effective strategy for preparing novel compounds with potential anti-tumor activity .

Wirkmechanismus

Target of Action

N-Hydroxy-3,4,5-trimethoxy-benzamidine (also known as KITC) is a novel resveratrol analog . Its primary target is ribonucleotide reductase (RR) , a key enzyme in DNA synthesis .

Mode of Action

KITC interacts with ribonucleotide reductase, inhibiting its activity . This interaction results in a significant reduction in the concentration of deoxyribonucleoside triphosphates, the products of RR .

Biochemical Pathways

The inhibition of RR by KITC affects the DNA synthesis pathway . This leads to a disruption in cell proliferation, causing cells to arrest in the G0/G1 phase and deplete in the S phase of the cell cycle .

Pharmacokinetics

Its effects on human pancreatic cancer cell lines aspc-1 and bxpc-3 were observed after 7 days of incubation , suggesting it may have suitable bioavailability for therapeutic use.

Result of Action

KITC induces dose-dependent apoptosis in both pancreatic cancer cell lines . It also acts synergistically with gemcitabine, a chemotherapy drug, in growth inhibition assays . This suggests that KITC could potentially enhance the efficacy of existing chemotherapeutic regimens.

Action Environment

While specific environmental factors influencing KITC’s action, efficacy, and stability are not detailed in the available literature, it’s worth noting that the effectiveness of many drugs can be influenced by factors such as pH, temperature, and the presence of other compounds

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBVDBVAKULULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy-3,4,5-trimethoxy-benzamidine | |

CAS RN |

1648828-04-9 | |

| Record name | [C(Z)]-N′-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1648828-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(Tert-butoxycarbonyl)amino]-3-tetrahydro-2H-pyran-4-ylpropanoic acid](/img/structure/B3132444.png)

![2H-Pyran-4-propanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino+](/img/structure/B3132452.png)